1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that features a furan ring, a pyridazine ring, and a piperazine ring connected through an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyridazine ring is often formed via the reaction of hydrazine with α,β-unsaturated carbonyl compounds. The piperazine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines.
Scientific Research Applications
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- (4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Uniqueness
1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is unique due to its combination of a furan ring, a pyridazine ring, and a piperazine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20(15-27-16-5-2-1-3-6-16)24-12-10-23(11-13-24)19-9-8-17(21-22-19)18-7-4-14-26-18/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGCRJXKJOHKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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